molecular formula C7H6Cl2N2O2 B1425226 Methyl 2-amino-4,6-dichloronicotinate CAS No. 1044872-40-3

Methyl 2-amino-4,6-dichloronicotinate

Cat. No. B1425226
M. Wt: 221.04 g/mol
InChI Key: HJZKXHRUERDKKA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-dichloronicotinate is a chemical compound with the CAS Number: 1044872-40-3 . It has a molecular weight of 221.04 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of Methyl 2-amino-4,6-dichloronicotinate involves the use of phosphorus oxychloride and N,N-diisopropylethylamine . The mixture is stirred at room temperature for 3 days. The reaction mixture is then concentrated, and azeotropically distilled 3 times with toluene. Under ice-cooling, methanol and water are added and the mixture is stirred at room temperature for 1 hour. The resulting solid is collected by filtration, and combined with the solid resulting from the filtrate .


Molecular Structure Analysis

The molecular formula of Methyl 2-amino-4,6-dichloronicotinate is C7H6Cl2N2O2 . The InChI Key is HJZKXHRUERDKKA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 2-amino-4,6-dichloronicotinate is a solid at room temperature . It has a molecular weight of 221.04 . The compound has a number of heavy atoms: 13, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.14, a number of rotatable bonds: 2, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . Its molar refractivity is 49.94, and its TPSA is 65.21 Ų .

Scientific Research Applications

Synthesis and Biological Properties

  • Methyl 2-amino-4,6-dichloronicotinate is involved in the synthesis of various chemical compounds, one notable example being 5-substituted 2-amino-4,6-dihydroxypyrimidines. These compounds were found to inhibit immune-activated nitric oxide production in mouse peritoneal cells, indicating potential biological activity. A notable compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, showed high effectiveness with an IC50 of 2 µM (Jansa et al., 2014).

Agricultural Applications

  • The compound also finds application in agriculture. A study evaluated the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine (AM), a nitrification inhibitor, in soil. This research is crucial for increasing the efficiency of nitrogenous fertilizers in cropping systems and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of Methyl 2-amino-4,6-dichloronicotinate, such as enaminones, have been synthesized and evaluated for anticonvulsant activity. These compounds show potential as safer alternatives in anticonvulsant therapy (Scott et al., 1993).

Peptide Synthesis

  • The compound is instrumental in peptide synthesis. A study explored the use of 2-methyltetrahydrofuran as a greener alternative in solid-phase peptide synthesis, substituting hazardous solvents like dichloromethane. This development is significant for human health and environmental safety (Al Musaimi et al., 2018).

Chemical Synthesis

  • It is also used in chemical synthesis, for instance, in the preparation of branched-chain amino sugars, which have diverse applications in chemical and pharmaceutical industries (Tatsuta et al., 1982).

Molecular Studies

  • Molecular studies involving Methyl 2-amino-4,6-dichloronicotinate derivatives are also notable. For example, research on amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids provided insights into hydrogen bond interactions and molecular structures, which are crucial for understanding chemical and pharmaceutical properties (Avila-Montiel et al., 2015).

Safety And Hazards

Methyl 2-amino-4,6-dichloronicotinate is classified as a warning signal word. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 2-amino-4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKXHRUERDKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676773
Record name Methyl 2-amino-4,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,6-dichloronicotinate

CAS RN

1044872-40-3
Record name Methyl 2-amino-4,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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